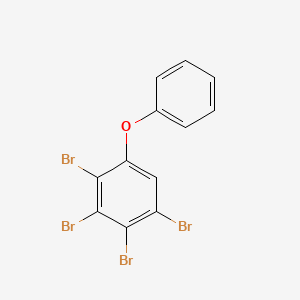

2,3,4,5-Tetrabromodiphenyl ether

Overview

Description

2,3,4,5-Tetrabromodiphenyl ether is a chemical compound with the molecular formula C12H6Br4O . It is also known by other names such as PBDE 61 and 1,2,3,4-tetrabromo-5-phenoxybenzene . It is a type of polybrominated diphenyl ether (PBDE), which are commonly used as flame retardants .

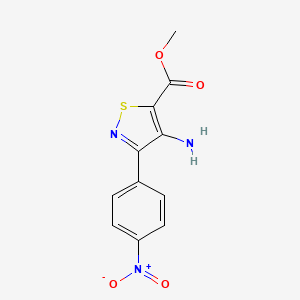

Molecular Structure Analysis

The molecular structure of 2,3,4,5-Tetrabromodiphenyl ether consists of a diphenyl ether backbone with four bromine atoms attached . The InChI representation of its structure isInChI=1S/C12H6Br4O/c13-8-6-9 (11 (15)12 (16)10 (8)14)17-7-4-2-1-3-5-7/h1-6H . Physical And Chemical Properties Analysis

2,3,4,5-Tetrabromodiphenyl ether has a molecular weight of 485.79 g/mol . It has a computed XLogP3-AA value of 6.2, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The topological polar surface area is 9.2 Ų .Scientific Research Applications

Metabolite Identification

- Hydroxylated Metabolites in Rats : 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) undergoes metabolic transformation in rats, yielding various hydroxylated metabolites. These metabolites have been structurally identified and include several hydroxylated tetrabrominated and tribrominated diphenyl ethers. This process was analyzed using gas chromatography-mass spectrometry (GC-MS) (Marsh, Athanasiadou, Athanassiadis, & Sandholm, 2006).

Degradation and Removal

- Synergistic Degradation with Vitamin B12 : A study revealed a synergistic effect of ball-milled Al particles with vitamin B12 on the degradation of BDE47. This process represents a low-cost and highly reactive method for hydrodebromination, potentially applicable in soil remediation (Yang et al., 2018).

- Biodegradation by Achromobacter xylosoxidans : The bacterium Achromobacter xylosoxidans (GYP4) has been identified to effectively degrade BDE-47, a toxic polybrominated flame retardant, suggesting potential for environmental bioremediation (Wang et al., 2019).

Photocatalytic Removal

- Photo-Removal in Liquid Medium : Research involving a novel visible-light-driven Z-scheme system, incorporating reduced graphene oxide, has shown enhanced activity for BDE-47 removal. This approach utilizes solar energy for effective debromination, offering a green strategy for liquid medium pollution control (Liang et al., 2019).

Toxicological Studies

- Toxicokinetics in Mice : Studies have explored the toxicokinetics of BDE 47 in mice, focusing on absorption, distribution, and excretion parameters. These findings are crucial for understanding potential human health risks and the behavior of this compound in biological systems (Staskal, Diliberto, DeVito, & Birnbaum, 2004).

Molecular and Spectroscopic Analysis

- Vibrational Spectroscopic Investigation : The infrared and Raman spectra of 2,2',4,4'-tetrabromodiphenyl ether have been analyzed to understand its conformational properties. This research is pivotal in assessing environmental fate and risk (Qiu et al., 2010).

Safety and Hazards

properties

IUPAC Name |

1,2,3,4-tetrabromo-5-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-8-6-9(11(15)12(16)10(8)14)17-7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRSXNBQWAOQPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C(=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879883 | |

| Record name | BDE-61 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrabromodiphenyl ether | |

CAS RN |

446254-32-6 | |

| Record name | 2,3,4,5-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-61 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RVE60Z61L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

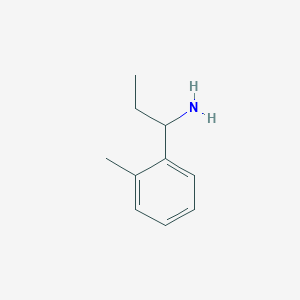

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

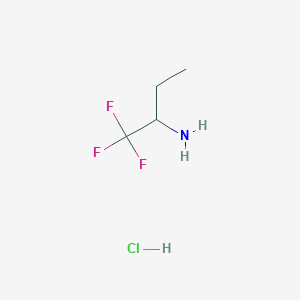

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-[3-(1-hydroxy-1-methylethyl)phenyl]-](/img/structure/B1355266.png)